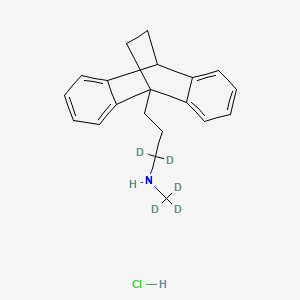

Maprotiline-d5 Hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H24ClN |

|---|---|

Molecular Weight |

318.9 g/mol |

IUPAC Name |

1,1-dideuterio-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C20H23N.ClH/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;/h2-5,7-10,15,21H,6,11-14H2,1H3;1H/i1D3,14D2; |

InChI Key |

NZDMFGKECODQRY-QHZJUOFTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC([2H])([2H])CCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl |

Canonical SMILES |

CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl |

Origin of Product |

United States |

Non Competitive Experiments Direct Comparison :here, Two Separate Experiments Are Run in Parallel Under Identical Conditions. One Contains Non Deuterated Maprotiline, and the Other Contains Maprotiline D5. the Disappearance of the Parent Drug Parent Depletion Method or the Appearance of a Specific Metabolite Metabolite Formation Method is Monitored over Time.nih.govthe Initial Rates of Reaction for Both Compounds Are Determined, and the Kie is Calculated As the Ratio of These Rates. the Parent Depletion Method Can Be Advantageous As It Accounts for All Metabolic Pathways, Whereas the Metabolite Formation Method is Specific to a Single Pathway.nih.gov

Interpretation of Deuterium KIEs in Relation to Enzyme Mechanisms and Rate-Limiting Steps

The interpretation of experimentally determined KIE values provides critical insights into the enzymatic mechanisms responsible for maprotiline metabolism. A significant primary KIE (kH/kD > 2) strongly implies that the cleavage of a C-H bond is the rate-limiting or a partially rate-limiting step in the metabolic pathway being studied. nih.govmarquette.edu

Maprotiline is metabolized primarily through N-demethylation and aromatic hydroxylation. nih.gov Deuterium substitution on the N-methyl group or the aromatic ring could be used to probe these specific reactions.

Probing N-demethylation: If maprotiline deuterated at the N-methyl group (CD₃) exhibits a large KIE in the rate of formation of N-desmethylmaprotiline, it would indicate that the initial C-H bond cleavage by the CYP enzyme is the slowest step in this pathway. The mechanism of CYP-mediated N-dealkylation is thought to proceed via an initial hydrogen atom abstraction from the carbon adjacent to the nitrogen, followed by hydroxyl radical rebound to form an unstable carbinolamine intermediate, which then decomposes to the demethylated amine and formaldehyde. A large KIE would confirm that the initial hydrogen abstraction is the key energetic hurdle.

Probing Aromatic Hydroxylation: Similarly, deuteration at a specific position on maprotiline's aromatic ring could probe the mechanism of hydroxylation. A significant KIE would support a mechanism where C-H bond cleavage is rate-limiting. This is often consistent with a hydrogen abstraction-rebound mechanism. A KIE near unity, however, might suggest that other steps, such as the formation of an epoxide intermediate, could be rate-limiting.

The magnitude of the KIE can also help differentiate between concerted and stepwise mechanisms. nih.gov Furthermore, in cases where a drug has multiple metabolic pathways, KIEs can reveal which pathway is kinetically favored. If deuteration at one site significantly slows down one pathway, the metabolism may shift towards an alternative, non-deuterated site—a phenomenon known as "metabolic switching". nih.govjuniperpublishers.com Observing such a switch provides information about the relative rates of the different metabolic pathways.

| Observed KIE (kH/kD) | Interpretation for a Specific Metabolic Pathway | Implication for Enzyme Mechanism |

| ~ 1 | C-H bond cleavage is not part of the rate-limiting step. | Another step, such as substrate binding, product release, or a different chemical step, is the slowest. nih.govmarquette.edu |

| 2 - 8 | C-H bond cleavage is the rate-limiting or partially rate-limiting step (Primary KIE). | The mechanism likely involves direct hydrogen abstraction or proton transfer in the slowest step. libretexts.org |

| > 8 | Suggests quantum mechanical tunneling of the hydrogen atom through the activation barrier. | The transition state is highly sensitive to the mass of the isotope, and the hydrogen transfer is a key event. aip.org |

Table generated based on principles outlined in cited literature. libretexts.orgaip.orgnih.govmarquette.edu

Advanced Analytical Methodologies Utilizing Maprotiline D5 Hydrochloride

Role of Maprotiline-d5 Hydrochloride as an Internal Standard in Quantitative Bioanalysis

This compound, a deuterated analog of maprotiline (B82187), serves as an ideal internal standard in quantitative bioanalysis due to its chemical and physical similarities to the analyte of interest. Its application is fundamental in modern analytical techniques, particularly those involving mass spectrometry, ensuring the reliability and accuracy of results.

Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched compound, such as this compound, to a sample before processing. The principle of IDMS lies in the fact that the stable isotope-labeled internal standard is chemically identical to the analyte and will therefore behave similarly during sample extraction, cleanup, and ionization in the mass spectrometer.

By measuring the ratio of the signal from the naturally occurring analyte (maprotiline) to that of the isotopically labeled internal standard (this compound), a precise and accurate quantification of the analyte can be achieved. This ratio remains constant even if there are variations in sample volume or losses during sample preparation, as both the analyte and the internal standard are affected proportionally.

Compensation for Matrix Effects and Variability in Extraction Recovery

Biological matrices, such as plasma, serum, and urine, are complex mixtures containing numerous endogenous components that can interfere with the analysis of a target analyte. These interferences, collectively known as matrix effects, can lead to either suppression or enhancement of the analyte's signal in the mass spectrometer, resulting in inaccurate quantification.

The use of this compound as an internal standard effectively compensates for these matrix effects. Since the internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix is normalized, leading to more accurate and reliable results. Similarly, any variability in the efficiency of the extraction process is also corrected for, as both the analyte and the internal standard are recovered to a similar extent.

Enhancing Selectivity and Sensitivity in Complex Biological Matrices

The use of a stable isotope-labeled internal standard like this compound significantly enhances the selectivity and sensitivity of bioanalytical methods. In mass spectrometry, selectivity is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both the analyte and the internal standard. As this compound has a different mass-to-charge ratio (m/z) from maprotiline, their respective MRM transitions can be distinguished, eliminating potential interferences from other compounds in the matrix.

This enhanced selectivity directly contributes to improved sensitivity. By reducing the background noise and interferences, the signal-to-noise ratio for the analyte is increased, allowing for the detection and quantification of lower concentrations of maprotiline in the biological sample.

Development and Validation of Bioanalytical Methods Employing this compound

The development and validation of robust bioanalytical methods are crucial for obtaining reliable data in pharmacokinetic, toxicokinetic, and clinical studies. The use of this compound is integral to these processes, ensuring that the developed methods are accurate, precise, and reproducible.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids. In the context of maprotiline analysis, LC-MS/MS methods employing this compound as an internal standard offer high sensitivity, selectivity, and throughput.

A typical LC-MS/MS method involves the extraction of maprotiline and this compound from the biological matrix, followed by chromatographic separation on a suitable column and detection by a tandem mass spectrometer. The validation of such methods is performed according to regulatory guidelines to ensure their reliability.

Typical Bioanalytical Method Validation Parameters

| Parameter | Concentration Level | Acceptance Criteria | Typical Results |

|---|---|---|---|

| Intra-day Precision (%CV) | Low QC | ≤15% | <5% |

| Mid QC | ≤15% | <4% | |

| High QC | ≤15% | <3% | |

| Inter-day Precision (%CV) | Low QC | ≤15% | <6% |

| Mid QC | ≤15% | <5% | |

| High QC | ≤15% | <4% | |

| Accuracy (%Bias) | Low QC | ±15% | -5% to +5% |

| Mid QC | ±15% | -4% to +4% | |

| High QC | ±15% | -3% to +3% | |

| Recovery (%) | - | Consistent, precise, and reproducible | >85% |

| Matrix Effect (%) | - | CV ≤15% | <10% |

The optimization of both chromatographic and mass spectrometric parameters is a critical step in the development of a sensitive and robust LC-MS/MS method.

Chromatographic Parameters: The goal of chromatographic optimization is to achieve a good separation of the analyte from potential interferences, a symmetrical peak shape, and a short run time. This involves the selection of an appropriate analytical column (e.g., C18), mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), flow rate, and column temperature. For maprotiline and its deuterated internal standard, which are basic compounds, a mobile phase with a slightly acidic pH is often used to ensure good peak shape and retention.

Mass Spectrometric Parameters: The optimization of mass spectrometric parameters is crucial for maximizing the signal intensity of the analyte and internal standard. This is typically done by infusing a standard solution of each compound directly into the mass spectrometer and adjusting various parameters. For a triple quadrupole mass spectrometer, this includes optimizing the precursor and product ions for the MRM transitions, as well as the collision energy (CE) and declustering potential (DP) for each transition.

The following table provides an example of optimized mass spectrometric parameters for maprotiline and this compound.

Optimized Mass Spectrometric Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

|---|---|---|---|---|

| Maprotiline | 278.2 | 207.1 | 25 | 80 |

| This compound | 283.2 | 212.1 | 25 | 80 |

Through the careful optimization of these parameters, a highly selective and sensitive LC-MS/MS method can be developed for the accurate quantification of maprotiline in biological samples, with this compound playing a pivotal role in ensuring the reliability of the results.

Evaluation of Method Linearity, Precision, and Accuracy

The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. Key parameters in this validation are linearity, precision, and accuracy, which are rigorously evaluated to ensure reliable results. In the analysis of maprotiline, this compound is typically used as an internal standard to ensure high-quality data.

Linearity establishes the relationship between the concentration of an analyte and the analytical signal. For maprotiline analysis, methods are typically shown to be linear over a specific concentration range. For instance, a reverse-phase ultra-fast liquid chromatographic (RP-UFLC) method demonstrated excellent linearity for Maprotiline Hydrochloride in a concentration range of 0.1 to 1.5 µg/mL, achieving a regression coefficient of 0.9996. acgpubs.org The use of an internal standard like this compound helps maintain this linearity, especially in complex matrices, by correcting for any extraction inconsistencies or instrumental drift.

Precision refers to the closeness of repeated measurements of the same sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). acgpubs.orgnih.gov For an RP-UFLC method, the relative standard deviation (RSD) for intra-day precision was found to be 0.54%, while inter-day precision RSD was 0.69%, both well below the typical acceptance criterion of 2%. acgpubs.org These low RSD values indicate a high degree of precision, which is significantly aided by the consistent signal ratio provided by the analyte and the deuterated internal standard.

Accuracy measures the agreement between the measured value and the true value. It is often determined through recovery studies by spiking a known amount of the analyte into a sample matrix. acgpubs.org In one study, the percentage recoveries for maprotiline were within the range of 99.33% to 101.20%. acgpubs.org Such high recovery rates confirm the accuracy of the method, demonstrating that the procedure, supported by the use of this compound, can effectively quantify the analyte with minimal bias.

| Parameter | Method | Finding | Source |

|---|---|---|---|

| Linearity Range | RP-UFLC | 0.1 - 1.5 µg/mL | acgpubs.org |

| Correlation Coefficient (R²) | RP-UFLC | 0.9996 | acgpubs.org |

| Intra-day Precision (RSD%) | RP-UFLC | 0.54% | acgpubs.org |

| Inter-day Precision (RSD%) | RP-UFLC | 0.69% | acgpubs.org |

| Accuracy (Recovery %) | Standard Addition | 99.33% - 101.20% | acgpubs.org |

Lower Limit of Quantification (LLOQ) and Detection (LOD) Determination

The sensitivity of an analytical method is defined by its Lower Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ). The LOD is the lowest concentration of an analyte that the analytical process can reliably differentiate from the background noise, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netunodc.org

These values are crucial for bioanalytical assays, especially when measuring low concentrations of a drug in biological fluids. The determination of LOD and LLOQ is typically based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LLOQ) or the standard deviation of the response and the slope of the calibration curve. acgpubs.org The use of this compound as an internal standard is vital in achieving low and reproducible LLOQ values by minimizing the impact of matrix effects and other sources of variability at low analyte concentrations.

Different analytical techniques yield varying levels of sensitivity. For example, a potentiometric sensor for maprotiline hydrochloride reported a very low detection limit of 9.0×10⁻¹⁰ M. researchgate.net In chromatographic methods, such as a stability-indicating HPLC method, the LOD and LOQ for maprotiline were determined according to ICH guidelines, ensuring that at the LOQ level, the relative standard deviation (RSD) was less than 10% and recovery was between 80% and 120%. researchgate.net

| Parameter | Method | Value | Source |

|---|---|---|---|

| Limit of Detection (LOD) | Potentiometric Sensor | 9.0 x 10⁻¹⁰ M | researchgate.net |

| Limit of Quantification (LOQ) | HPLC | RSD < 10%, Recovery 80-120% | researchgate.net |

Assessment of Method Robustness and Reproducibility

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. researchgate.net To evaluate robustness, parameters such as mobile phase composition, flow rate, column temperature, and pH of the aqueous phase are intentionally varied. nih.govresearchgate.net For an HPLC method for maprotiline, robustness was demonstrated by varying the pH of the aqueous phase (± 0.1), flow rate (± 0.2 mL/min), and column temperature (± 2 °C). researchgate.net In all these varied conditions, the resolution between maprotiline and its impurities remained greater than 2.0, illustrating the method's robustness. researchgate.net

Reproducibility refers to the ability of a method to produce consistent results across different laboratories, analysts, or instruments. It is a critical measure of the method's transferability and long-term performance. While specific reproducibility studies involving this compound are not detailed in the provided context, the use of a deuterated internal standard is a fundamental strategy to enhance method reproducibility. It minimizes variations arising from differences in equipment, reagents, and environmental conditions between laboratories. High-resolution mass spectrometry (HRMS) methods, for example, undergo extensive validation to assess reproducibility, although challenges can arise with certain compounds due to similar fragment ions and retention times, as was noted in one case between maprotiline and amitriptyline. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. encyclopedia.pub It is widely used for the analysis of volatile and semi-volatile compounds and has been applied to the determination of maprotiline in various biological matrices, such as blood and urine. encyclopedia.pubmdpi.com

In GC-MS methods for maprotiline, this compound is the ideal internal standard. Its use is crucial for accurate quantification because it co-elutes with the non-labeled maprotiline and has a similar ionization efficiency, but can be distinguished by its higher mass-to-charge ratio. This allows for precise correction of any analyte loss during sample preparation and injection.

Several GC-MS methods have been developed for the simultaneous determination of multiple antidepressant drugs, including maprotiline, in biological samples. encyclopedia.pubmdpi.com These methods often involve a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analytes from the complex matrix before derivatization to increase volatility for GC analysis. mdpi.com The high sensitivity of GC-MS, particularly when operating in selected ion monitoring (SIM) mode, allows for the detection and quantification of maprotiline at very low concentrations. europeanpharmaceuticalreview.com

Application of Quality by Design (QbD) Principles in Bioanalytical Method Development

Quality by Design (QbD) is a systematic and science-based approach to development that begins with predefined objectives and emphasizes product and process understanding and control. nih.govamericanpharmaceuticalreview.com While initially applied to pharmaceutical manufacturing, QbD principles are increasingly being adopted for the development of analytical methods, a concept known as Analytical QbD (AQbD). americanpharmaceuticalreview.comqjmhs.com The goal of AQbD is to design robust and reliable analytical methods that consistently meet their intended performance criteria throughout their lifecycle. etflin.comresearchgate.net

The development of a bioanalytical method for maprotiline using an internal standard like this compound can greatly benefit from the AQbD framework. The process begins with defining the Analytical Target Profile (ATP), which outlines the required performance characteristics of the method, such as the desired accuracy, precision, and sensitivity (LLOQ). etflin.com

A key element of AQbD is risk assessment, which identifies critical method parameters (CMPs) that are likely to impact the method's performance. For an LC-MS/MS or GC-MS method, these could include the choice of mobile phase, column type, gradient conditions, or mass spectrometer settings. Design of Experiments (DoE) is then used to systematically study the effects of these parameters and their interactions, leading to a deeper understanding of the method.

This understanding allows for the establishment of a Method Operable Design Region (MODR), which is a multidimensional space of experimental conditions within which the method is proven to perform reliably. americanpharmaceuticalreview.com By operating within the MODR, the method is inherently more robust. The use of a deuterated internal standard like this compound is a critical control strategy within the QbD framework, as it mitigates the risk associated with variability in sample preparation and instrument response, ensuring the method consistently delivers high-quality data. americanpharmaceuticalreview.com

Investigations into Maprotiline Metabolism Using Deuterated Analogues

Elucidation of Metabolic Pathways and Metabolite Identification

Deuterium-labeled compounds are instrumental in tracing the biotransformation of a parent drug into its various metabolites. The stability of the carbon-deuterium bond allows for the differentiation of the deuterated drug and its metabolites from their endogenous counterparts, facilitating accurate identification and quantification.

In vitro metabolic stability assays are crucial in early drug discovery to predict a compound's metabolic fate in vivo. These studies typically utilize liver microsomes, hepatocytes, or other subcellular fractions rich in drug-metabolizing enzymes. When Maprotiline-d5 is incubated with these systems, the rate of its disappearance over time provides a measure of its metabolic stability.

The primary advantage of using Maprotiline-d5 is the kinetic isotope effect (KIE). The cleavage of a carbon-deuterium bond requires more energy than the cleavage of a carbon-hydrogen bond. If the deuterated position is a site of metabolic attack, the rate of metabolism at that site will be slower. This can lead to an increased metabolic half-life and altered metabolite profiles compared to the non-deuterated parent compound. By comparing the metabolic stability of maprotiline (B82187) and Maprotiline-d5, researchers can infer which positions on the molecule are most susceptible to metabolic breakdown.

Table 1: Hypothetical In Vitro Metabolic Stability Data

| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Maprotiline | 30 | 23.1 |

| Maprotiline-d5 | 45 | 15.4 |

This table illustrates how deuteration at a metabolically active site can increase the in vitro half-life and decrease the intrinsic clearance of Maprotiline-d5 compared to its non-deuterated counterpart.

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast number of drugs, including maprotiline. Identifying the specific CYP isoforms involved in a drug's metabolism is critical for predicting potential drug-drug interactions. The main CYP enzymes involved in the metabolism of many drugs are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

Studies have shown that CYP2D6 and CYP1A2 are involved in the demethylation of maprotiline to its major metabolite, desmethylmaprotiline (B108240). Research suggests that at a plasma concentration of 1 µM, approximately 83% of desmethylmaprotiline formation is mediated by CYP2D6, with the remaining 17% attributed to CYP1A2 activity. Other P450 isozymes, such as CYP2C19, may also play a role in the metabolism of tricyclic antidepressants and could be involved in instances of ultra-rapid metabolism of maprotiline. The CYP3A subfamily is also known to be involved in the biotransformation of many psychotropic drugs.

Following administration, Maprotiline-d5 and its deuterated metabolites can be traced and quantified in various biological matrices such as blood, plasma, and urine. This is typically achieved using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The mass difference between the deuterated and non-deuterated compounds allows for their clear separation and detection.

Pharmacokinetic studies comparing maprotiline and trideuterated maprotiline have shown that the blood levels of the labeled and unlabeled drug are essentially superimposable. Peak plasma levels are generally reached between 8 and 24 hours after administration. The biological half-life of maprotiline averages around 51 hours. In one study, the average half-life for the unlabeled drug was 58 hours, while for the labeled drug it was 60.5 hours. This ability to track the deuterated compound provides a detailed picture of its absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Analysis of Maprotiline Metabolites by Isotope Ratio Mass Spectrometry

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for the highly precise and accurate quantification of metabolites. When Maprotiline-d5 is used as an internal standard, it allows for the accurate measurement of the corresponding non-deuterated metabolites in biological samples.

The principle involves adding a known amount of the deuterated standard (Maprotiline-d5) to the biological sample. During analysis by mass spectrometry, the instrument measures the ratio of the signal from the endogenous metabolite to the signal from the deuterated internal standard. Because the deuterated standard behaves almost identically to the natural metabolite during sample preparation and analysis, any loss of sample during these steps affects both compounds equally, leading to a highly accurate quantification of the metabolite of interest.

Table 2: Example of a Standard Curve for Quantitative Analysis

| Concentration of Analyte (ng/mL) | Peak Area Ratio (Analyte/Internal Standard) |

|---|---|

| 1 | 0.05 |

| 5 | 0.25 |

| 10 | 0.50 |

| 50 | 2.50 |

| 100 | 5.00 |

This table represents a typical standard curve where the peak area ratio is plotted against the concentration of the analyte. The linear relationship allows for the accurate determination of unknown concentrations in biological samples.

Comparative Metabolic Profiling of Maprotiline and Maprotiline-d5 in Research Models

Comparing the metabolic profiles of maprotiline and Maprotiline-d5 in preclinical research models, such as animal models or human liver microsomes, provides valuable insights into the drug's biotransformation. Any significant differences in the types or quantities of metabolites formed can be attributed to the kinetic isotope effect.

For instance, if deuteration at a particular position significantly reduces the formation of a specific metabolite, it strongly suggests that this position is a primary site of metabolism. This information is crucial for understanding the drug's metabolic pathways and for designing new drug candidates with improved metabolic stability. This approach can help in identifying potential metabolic liabilities of a drug candidate early in the development process.

Pharmacokinetic Research Paradigms Employing Maprotiline D5 Hydrochloride

Utilization in Absolute Bioavailability Research Methodologies

The use of stable isotope-labeled compounds, such as Maprotiline-d5 Hydrochloride, is a well-established method for determining absolute bioavailability. In this approach, a non-labeled oral dose of the drug is administered concomitantly with an intravenous dose of the stable isotope-labeled version. By measuring the plasma concentrations of both the parent drug and the labeled tracer, researchers can accurately calculate the fraction of the orally administered drug that reaches systemic circulation, eliminating intra-subject variability.

However, no specific studies employing this compound for this purpose have been identified.

Application in Microdosing and Accelerator Mass Spectrometry (AMS) Studies

Microdosing studies, which involve the administration of a sub-pharmacological dose of a drug, are used to evaluate a compound's pharmacokinetic profile in humans at a very early stage of development. When combined with the ultra-sensitive analytical technique of Accelerator Mass Spectrometry (AMS), which can detect minute quantities of isotopically labeled compounds, this method provides valuable early human pharmacokinetic data.

There is no available research indicating that this compound has been utilized in microdosing or AMS studies.

Investigation of Drug-Drug Interaction Mechanisms via Deuterated Tracers

Deuterated compounds serve as powerful tools in elucidating the mechanisms of drug-drug interactions (DDIs). By co-administering the parent drug with a deuterated tracer, researchers can investigate whether a co-administered medication affects the parent drug's metabolism or transport. Changes in the ratio of the metabolite to the parent drug for both the labeled and unlabeled species can pinpoint the nature of the interaction (e.g., enzyme inhibition or induction). The parent compound, maprotiline (B82187), is known to have numerous drug interactions. hres.cadrugbank.comdrugs.com

Specific DDI studies using this compound as a tracer are not present in the reviewed literature.

Advanced Pharmacokinetic Modeling and Simulation with Deuterated Data

Data derived from studies using deuterated compounds can significantly enhance the precision and predictive power of pharmacokinetic models.

Physiologically-Based Pharmacokinetic (PBPK) Modeling Support

PBPK models are mathematical representations of the body's physiological and biochemical processes that govern a drug's absorption, distribution, metabolism, and excretion (ADME). Data from stable isotope tracer studies can be used to refine these models, providing more accurate predictions of a drug's behavior in various populations and scenarios.

No PBPK models have been published that specifically incorporate data from this compound studies.

Compartmental and Non-Compartmental Pharmacokinetic Analysis

Both compartmental and non-compartmental analyses are standard methods for evaluating pharmacokinetic data. Compartmental models describe the body as a series of interconnected compartments, while non-compartmental analysis uses mathematical calculations to summarize drug exposure and disposition without assuming a specific compartmental structure. Data from studies using deuterated tracers can be analyzed using either method to characterize the drug's pharmacokinetic properties. Pharmacokinetic analyses have been conducted on the parent compound, maprotiline. nih.govnih.gov

There are no published compartmental or non-compartmental analyses based on data from this compound.

Research on Pharmacokinetic Modifications Induced by Deuteration

The substitution of hydrogen with deuterium (B1214612) can alter a drug's pharmacokinetic profile, a phenomenon known as the kinetic isotope effect. nih.govsemanticscholar.orgnih.govresearchgate.net This can lead to a slower rate of metabolism if the deuteration occurs at a site of metabolic attack, potentially resulting in increased drug exposure and a longer half-life. Understanding these modifications is a key area of research in drug development.

While the theoretical potential for pharmacokinetic modifications exists for this compound, no empirical studies have been published to investigate or quantify these effects.

Mechanistic and Kinetic Isotope Effect Studies of Maprotiline

Theoretical Frameworks of Deuterium (B1214612) Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is a phenomenon observed in chemical reactions where molecules containing heavier isotopes react at different rates than molecules with lighter isotopes. libretexts.org This tool is particularly valuable in mechanistic studies for understanding reaction kinetics, transition states, and rate-limiting steps. libretexts.orgnih.gov The most common KIE studies in drug metabolism involve the substitution of hydrogen (¹H) with its heavier, stable isotope, deuterium (²H or D).

The theoretical basis for the deuterium KIE lies in the principles of quantum mechanics and vibrational energy. aip.org The bond between an atom and hydrogen (e.g., C-H) is treated as a quantum harmonic oscillator, which possesses a non-zero ground-state vibrational energy, known as the zero-point energy (ZPE). princeton.edu The ZPE is dependent on the vibrational frequency of the bond, which in turn is dependent on the reduced mass of the atoms involved. nih.govprinceton.edu

Because deuterium has twice the mass of hydrogen, the C-D bond has a lower vibrational frequency than a C-H bond. Consequently, the ZPE of a C-D bond is lower than that of a C-H bond, making the C-D bond stronger and more stable. For a chemical reaction to occur, energy must be supplied to overcome an activation energy barrier, which includes the energy required to break this bond. Since the C-D bond starts from a lower energy state, more energy is required to reach the transition state where the bond is cleaved. princeton.edu This difference in required activation energy results in a slower reaction rate for the deuterated compound compared to its non-deuterated counterpart.

This phenomenon is quantified as the ratio of the rate constants (k) for the light and heavy isotopes (kH/kD).

Primary KIEs : Occur when the bond to the isotope is broken or formed in the rate-determining step of the reaction. nih.gov For deuterium substitution, typical primary KIE values (kH/kD) range from 1 to 8. libretexts.org A large KIE value suggests that C-H bond cleavage is a significant part of the rate-limiting step.

Secondary KIEs : Are observed when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. libretexts.orgprinceton.edu These effects are generally smaller, with kH/kD values typically between 0.8 and 1.2. princeton.edu They arise from changes in hybridization or hyperconjugation between the ground state and the transition state. libretexts.orgprinceton.edu

The magnitude of the primary KIE can provide insight into the structure of the transition state. A maximal KIE is often observed when the hydrogen is symmetrically shared between the donor and acceptor atoms in a linear transition state. princeton.edu Asymmetrical, "early" (reactant-like) or "late" (product-like) transition states generally result in smaller KIEs. princeton.edu

Experimental Designs for Measuring KIEs in Maprotiline (B82187) Metabolism

While specific KIE studies on maprotiline-d5 are not extensively detailed in the public literature, the experimental designs used to measure KIEs in drug metabolism are well-established and applicable. These studies are typically conducted in vitro using systems that replicate metabolic processes, such as liver microsomes, hepatocytes, or recombinant cytochrome P450 (CYP) enzymes, which are known to metabolize maprotiline. nih.govnih.gov The primary methods involve competitive and non-competitive experiments.

Emerging Research Applications and Future Directions

Application of Maprotiline-d5 in Drug Discovery and Development Research Tools

Maprotiline-d5 Hydrochloride is an indispensable tool in the development and validation of modern drug discovery platforms. Its primary role is to ensure the accuracy and reproducibility of quantitative data, which is fundamental to decision-making in the preclinical and clinical phases of research.

High-throughput screening (HTS) allows researchers to test vast libraries of chemical compounds to identify potential drug candidates. drugtargetreview.com While Maprotiline-d5 is not the compound being screened, it plays a critical role in the analytical backend of HTS assays, particularly those that rely on mass spectrometry (MS) for detection. In these platforms, Maprotiline-d5 serves as an ideal internal standard for quantifying maprotiline (B82187) or its analogues identified as "hits."

The development of HTS assays involves creating robust and scalable methods for evaluating biological activity. For instance, researchers have developed 96-well plate assays to screen for anxiolytic compounds by tracking the behavior of larval zebrafish. mdpi.com In such a system, if maprotiline were being tested, its deuterated analogue would be crucial for accurately measuring its concentration in the small volumes used, thereby validating the assay's sensitivity and reliability. The use of a stable isotope-labeled standard corrects for variability in sample preparation and instrument response, ensuring that the observed biological effect is correctly correlated with a precise concentration.

Table 1: Role of Maprotiline-d5 in HTS Assay Workflow

| HTS Stage | Description | Role of this compound |

|---|---|---|

| Primary Screen | Initial, rapid testing of a large compound library to identify "hits" with desired biological activity. | Not directly used. |

| Hit Confirmation | Re-testing of initial hits to confirm their activity and eliminate false positives. | Used as an internal standard in LC-MS analysis to accurately quantify the concentration of the active hit (maprotiline or analogue). |

| Dose-Response Analysis | Testing confirmed hits at multiple concentrations to determine potency (e.g., IC50 or EC50). | Essential for creating accurate standard curves and quantifying precise concentrations, ensuring reliable potency determination. |

| Secondary Assays | Further characterization of confirmed hits in more complex biological systems (e.g., cell-based models). | Provides accurate quantification in complex matrices, linking biological outcomes to specific compound concentrations. |

An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that relates the in vitro properties of a drug dosage form (typically its dissolution rate) to its in vivo pharmacokinetic profile (such as plasma concentration over time). nih.govdissolutiontech.com Establishing a successful IVIVC can streamline drug development, reduce the need for bioequivalence studies, and help set meaningful quality control standards. premier-research.comphinc-modeling.com

The development of a robust IVIVC model is critically dependent on high-quality in vivo data. This is where deuterated analogues like this compound become vital. During the in vivo phase of an IVIVC study, blood samples are collected from subjects at various time points after administration of different drug formulations. The concentration of the active drug (maprotiline) in these plasma samples is measured, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The inclusion of Maprotiline-d5 as an internal standard in this analysis is standard practice to ensure maximum accuracy and precision. This high-fidelity data allows for the confident modeling of the relationship between the in vitro release and the in vivo absorption of the drug.

Table 2: Components of an IVIVC Study and the Function of Maprotiline-d5

| Study Component | Objective | Contribution of this compound |

|---|---|---|

| In Vitro Dissolution | To measure the rate and extent of drug release from various formulations under controlled laboratory conditions. | Not applicable in this phase. |

| In Vivo Pharmacokinetics | To measure the drug's concentration in plasma over time after administration of the same formulations to human subjects. | Serves as an internal standard for the LC-MS/MS bioanalysis of plasma samples, ensuring accurate and precise quantification of maprotiline. |

| Mathematical Modeling | To establish a predictive relationship between the in vitro dissolution data and the in vivo pharmacokinetic data. | The accuracy of the input data, guaranteed by the use of the deuterated standard, directly impacts the predictive power and reliability of the final IVIVC model. |

Advancements in Stable Isotope Labeling Technologies and Their Implications for Maprotiline Research

The use of Maprotiline-d5 as an internal standard represents a foundational application of stable isotope labeling (SIL). However, recent advancements in SIL technologies offer more sophisticated research applications that could provide deeper insights into the pharmacology of maprotiline. nih.govmdpi.com

Techniques like Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) and Stable Isotope Labeling in Mammals (SILAM) allow for the global analysis of changes in the proteome or metabolome in response to a drug. nih.govfujifilm.com For example, researchers could use SILAC to investigate how maprotiline treatment alters protein synthesis and degradation rates in neuronal cells. In this approach, cells are grown in media containing "heavy" labeled amino acids, and the changes in protein levels after drug exposure are quantified by mass spectrometry. nih.gov

Similarly, SILAM could be used in animal models to study the tissue-specific effects of maprotiline on protein turnover or metabolic pathways. fujifilm.com These advanced methods allow researchers to move beyond simple concentration measurements and explore the dynamic biological processes affected by the drug. This provides a mechanistic understanding that is unattainable with traditional analytical methods alone. nih.gov The integration of stable isotope tracers can help map a drug's journey and its effect on complex biochemical pathways with high precision. metsol.com

Integration of Maprotiline-d5 Data in Computational Toxicology and Pharmacogenomics Research (Methodological Approaches)

Computational toxicology utilizes computer-based models to predict the adverse effects of chemicals. toxicology.org Pharmacogenomics studies how an individual's genetic makeup influences their response to drugs. Both fields rely on large, high-quality datasets to build and validate their predictive models.

The precise pharmacokinetic data generated using Maprotiline-d5 as an internal standard is a critical input for these computational approaches. For instance, physiologically based pharmacokinetic (PBPK) models can be developed to simulate the absorption, distribution, metabolism, and excretion (ADME) of maprotiline. The accuracy of these models is directly dependent on the quality of the clinical data used to train them. By ensuring the precision of plasma concentration measurements, Maprotiline-d5 contributes to the development of more reliable PBPK models that can be used to predict toxicity or efficacy in diverse populations.

In pharmacogenomics, researchers aim to link genetic variants (e.g., in drug-metabolizing enzymes like cytochrome P450s) to variations in drug exposure and response. Accurate measurement of drug and metabolite levels in patient samples, facilitated by the use of standards like Maprotiline-d5, is essential for establishing statistically significant genotype-phenotype correlations. This information can be used to develop personalized medicine strategies. The integration of high-quality data into machine learning algorithms and other computational tools is essential for advancing chemical risk assessment and understanding the mechanisms of toxicity. nih.gov

Prospects for this compound in Multi-Analyte Research Platforms

Modern analytical platforms, particularly those based on LC-MS/MS, are capable of measuring hundreds or even thousands of different molecules in a single analysis. This "multi-analyte" capability is the foundation of fields like metabolomics and proteomics. In this context, this compound is crucial for ensuring the accurate and specific quantification of maprotiline within a highly complex biological sample.

In therapeutic drug monitoring (TDM), a multi-analyte panel might be used to simultaneously measure the levels of several antidepressants and their metabolites in a patient's blood. The inclusion of Maprotiline-d5 ensures that the measurement of maprotiline is not affected by the presence of other structurally similar compounds. Similarly, in toxicology screening, deuterated standards are essential for the unambiguous identification and quantification of specific drugs or toxins in a complex mixture.

Future research platforms will likely integrate data from multiple "omics" technologies (genomics, proteomics, metabolomics) to create comprehensive models of drug action and disease. In such systems biology approaches, the ability to accurately quantify the concentration of a specific drug like maprotiline, provided by the use of Maprotiline-d5, is fundamental to correlating its presence with global changes in the biological system.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Maprotiline |

| Chlordiazepoxide |

| Buspirone |

| Amoxapine |

| 8-hydroxyamoxapine |

| Fluoxetine |

| Fluvoxamine |

Q & A

Q. What are the key considerations in synthesizing Maprotiline-d5 Hydrochloride to ensure isotopic purity?

Synthesis of this compound requires precise deuterium incorporation at five specific positions. Methodological steps include:

- Using deuterated precursors (e.g., D₂O or deuterated solvents) under controlled conditions to minimize proton exchange.

- Validating isotopic purity via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm ≥98% deuterium enrichment .

- Employing chromatography (e.g., HPLC) to separate non-deuterated impurities, ensuring compliance with pharmacopeial standards for related substances .

Q. How can researchers validate the purity and stability of this compound in experimental settings?

- Purity Assessment : Use thin-layer chromatography (TLC) with silica gel plates and UV detection (254 nm) to identify impurities. Compare sample spots against a diluted standard (1:200) to quantify limits .

- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH) and monitor degradation via HPLC. Loss on drying (<0.5% at 105°C for 3 hours) ensures minimal hygroscopicity .

Q. What experimental design principles should be followed when using this compound as an internal standard in quantitative analysis?

- Calibration Curves : Prepare serial dilutions of the deuterated compound in biological matrices (e.g., plasma) to establish linearity (R² > 0.99).

- Matrix Effects : Assess ion suppression/enhancement using post-column infusion experiments in LC-MS/MS.

- Cross-Validation : Compare results with non-deuterated Maprotiline to confirm specificity and absence of isotopic interference .

Q. How should researchers handle and store this compound to maintain its chemical integrity?

- Store at -20°C in airtight, light-resistant containers to prevent deuterium loss and photodegradation.

- Revalidate stability after long-term storage (>6 months) via HPLC and HRMS .

Advanced Research Questions

Q. What methodological approaches are recommended for investigating the metabolic pathways of this compound in preclinical models?

- Isotope Tracing : Administer this compound to rodent models and collect plasma/tissue samples at timed intervals.

- Metabolite Identification : Use LC-MS/MS with fragmentation patterns to detect deuterated metabolites (e.g., hydroxylated or glucuronidated forms).

- Enzyme Inhibition Studies : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .

Q. How can isotopic effects of deuterium in this compound influence pharmacokinetic data interpretation?

- Metabolic Stability : Deuteration may reduce first-pass metabolism via the "isotope effect," prolonging half-life. Compare AUC and Cₘₐₓ values between deuterated and non-deuterated forms.

- Toxicokinetics : Monitor deuterium-related shifts in metabolite profiles, which could alter toxicity thresholds .

Q. What strategies can resolve discrepancies in analytical data when quantifying this compound in complex biological matrices?

- Sample Preparation : Use solid-phase extraction (SPE) with deuterated internal standards to normalize recovery rates.

- Method Validation : Apply ICH guidelines for precision (CV <15%) and accuracy (85–115%).

- Cross-Lab Collaboration : Share blinded samples with independent labs to verify reproducibility .

Q. In comparative studies between Maprotiline and its deuterated form, what parameters are critical to assess pharmacological equivalence?

- Receptor Binding Assays : Measure IC₅₀ values for noradrenaline reuptake inhibition in synaptosomal preparations.

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Compare dose-response curves and brain penetration rates using microdialysis.

- Safety Margins : Evaluate QT interval prolongation in cardiac safety assays to ensure deuterated forms do not exacerbate adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.